1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone
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Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study by Joshi et al. (2011) discusses the synthesis of a novel series of compounds structurally similar to our molecule of interest, demonstrating significant antibacterial activities against various bacterial strains. This suggests potential applications of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone in developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Synthesis and Chemical Characterization
Research by Zhang San-qi (2010) on the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, including their vasodilation activity, illustrates the chemical versatility and potential therapeutic applications of compounds within this chemical framework. Such studies provide foundational knowledge for the synthesis and potential uses of this compound in medicinal chemistry and drug development (Zhang, 2010).
Pharmacological Properties
The work of Zablotskaya et al. (2013) on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides underlines the exploration of psychotropic, anti-inflammatory, and cytotoxic activities. This indicates the broad pharmacological potential of compounds with a dihydroisoquinolinyl core, suggesting possible research directions for this compound in understanding and developing treatments for various conditions (Zablotskaya et al., 2013).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-8-17(9-7-15)20-12-19(22-25-20)13-21(24)23-11-10-16-4-2-3-5-18(16)14-23/h2-9,12H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXIZBXWARIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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